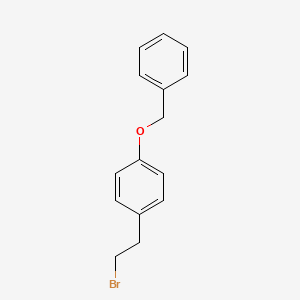

1-(Benzyloxy)-4-(2-bromoethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOBEVFCFUMCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586273 | |

| Record name | 1-(Benzyloxy)-4-(2-bromoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52446-52-3 | |

| Record name | 1-(Benzyloxy)-4-(2-bromoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Benzyloxy)-4-(2-bromoethyl)benzene synthesis and properties

An In-depth Technical Guide to 1-(Benzyloxy)-4-(2-bromoethyl)benzene: Synthesis, Properties, and Applications

Introduction: A Versatile Synthon in Modern Organic Chemistry

This compound, also known as 4-benzyloxyphenethyl bromide, is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure is characterized by two key features: a stable benzyl ether protecting a phenolic hydroxyl group and a reactive primary alkyl bromide. This unique combination makes it an exceptionally valuable building block, or synthon, for the synthesis of complex molecular architectures.

The benzyloxy group provides robust protection for the phenol, which is stable across a wide range of reaction conditions but can be selectively removed when needed, typically through catalytic hydrogenation.[1][2] Concurrently, the 2-bromoethyl moiety serves as a potent electrophilic handle. The bromine atom is an excellent leaving group, rendering the adjacent carbon susceptible to nucleophilic substitution (SN2) reactions.[1] This allows for the facile introduction of the 4-(benzyloxy)phenethyl fragment into various molecules, a common scaffold in pharmacologically active compounds.[1][3][4] This guide provides a comprehensive overview of its synthesis, properties, and core reactivity, offering a technical resource for its effective utilization in research and development.

Physicochemical and Structural Properties

A summary of the key identifiers and computed properties for this compound is provided below. These properties are essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source |

| CAS Number | 52446-52-3 | [1] |

| Molecular Formula | C₁₅H₁₅BrO | [5] |

| Molecular Weight | 291.18 g/mol | [1][5] |

| InChI Key | MKOBEVFCFUMCGG-UHFFFAOYSA-N | [1] |

| Appearance | (Predicted) White to off-white solid or oil | - |

| Topological Polar Surface Area | 9.2 Ų | [5] |

Synthesis and Mechanistic Considerations

The most common and logical synthesis of this compound is a two-step process starting from the commercially available 2-(4-hydroxyphenyl)ethanol. This strategy involves first protecting the acidic phenolic hydroxyl group and then converting the primary aliphatic alcohol into the desired alkyl bromide.

Step 1: Benzylation via Williamson Ether Synthesis

The initial step is the protection of the phenolic hydroxyl group as a benzyl ether. This is typically achieved through a Williamson ether synthesis. The phenol is deprotonated with a suitable base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), to form a nucleophilic phenoxide.[6][7] This phenoxide then attacks benzyl bromide (or chloride) in a classic SN2 reaction to form the stable benzyl ether, 2-(4-(benzyloxy)phenyl)ethan-1-ol.

Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The choice of a primary halide like benzyl bromide is critical as it is highly reactive towards SN2 and cannot undergo the competing E2 elimination reaction due to the absence of beta-hydrogens.[2]

Step 2: Bromination of the Primary Alcohol

With the phenol protected, the terminal aliphatic hydroxyl group of the intermediate is converted into a bromide. This transformation is a crucial step to install the reactive electrophilic site.[1] Several reagents can accomplish this, with a common and effective method being the Appel reaction, which uses carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).[8] This method is advantageous as it proceeds under mild conditions with high yields.

Mechanism: The triphenylphosphine attacks a bromine atom on CBr₄, generating a phosphonium bromide intermediate and the tribromomethanide anion. The alcohol's oxygen then attacks the electrophilic phosphorus atom, leading to an oxyphosphonium species. The bromide ion, displaced in the initial step, finally acts as the nucleophile, attacking the carbon atom attached to the oxygen in an SN2 fashion to yield the final product, this compound, along with triphenylphosphine oxide and bromoform as byproducts.

Sources

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(Benzyloxy)-4-bromo-2-ethylbenzene | C15H15BrO | CID 57090391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-(Benzyloxy)-4-(2-bromoethyl)benzene: A Key Intermediate in Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of 1-(benzyloxy)-4-(2-bromoethyl)benzene, a pivotal chemical intermediate in the field of organic synthesis and drug development. We will delve into its chemical identity, physicochemical properties, synthesis, reactivity, and significant applications, offering insights grounded in established scientific principles and practices.

Chemical Identity and Structure

IUPAC Name: this compound

Synonyms: 4-(Benzyloxy)phenethyl bromide

CAS Number: 52446-52-3[1]

Molecular Formula: C₁₅H₁₅BrO

Molecular Weight: 291.18 g/mol [1]

The molecular architecture of this compound features a benzene ring substituted with a benzyloxy group (-OCH₂C₆H₅) and a 2-bromoethyl group (-CH₂CH₂Br) at the para position (positions 1 and 4, respectively).

Chemical Structure:

(Image Source: TCI Chemicals)

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| Appearance | White to off-white solid | [Generic supplier data] |

| Melting Point | 58-60 °C | [Generic supplier data] |

| Boiling Point | Not available (decomposes) | N/A |

| Solubility | Soluble in dichloromethane, ethyl acetate, and other common organic solvents. Insoluble in water. | [General knowledge] |

| InChI Key | MKOBEVFCFUMCGG-UHFFFAOYSA-N | [1] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a two-step process, a strategic approach that leverages the principles of ether formation and subsequent halogenation.

Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Step 1: Williamson Ether Synthesis

The initial step involves the protection of the phenolic hydroxyl group of 4-(2-hydroxyethyl)phenol as a benzyl ether. This is a classic Williamson ether synthesis, where the phenoxide, generated in situ by a weak base such as potassium carbonate, acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. Acetone is a common solvent for this reaction, and refluxing ensures a reasonable reaction rate. The benzyloxy group is a robust protecting group, stable to a wide range of reaction conditions, yet readily removable by catalytic hydrogenation.[1]

Step 2: Bromination of the Primary Alcohol

The resulting 2-(4-(benzyloxy)phenyl)ethanol is then subjected to bromination to convert the primary alcohol into the corresponding alkyl bromide. Common reagents for this transformation include phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in an inert solvent like dichloromethane (DCM).[1] These reagents effectively replace the hydroxyl group with a bromine atom, yielding the final product, this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound:

Step 1: Synthesis of 2-(4-(Benzyloxy)phenyl)ethanol

-

To a solution of 4-(2-hydroxyethyl)phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(4-(benzyloxy)phenyl)ethanol as a white solid.

Step 2: Synthesis of this compound

-

Dissolve 2-(4-(benzyloxy)phenyl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.4 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by pouring it into ice-cold water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to obtain this compound as a white to off-white solid.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the distinct reactivity of its two functional moieties. The 2-bromoethyl group is a potent electrophile, making it highly susceptible to nucleophilic substitution (SN2) reactions.[1] This allows for the facile introduction of the 4-(benzyloxy)phenethyl scaffold into a wide array of molecules.

The benzyloxy group, on the other hand, serves as a stable protecting group for the phenolic hydroxyl. This is crucial in multi-step syntheses where the presence of a free phenol might interfere with subsequent chemical transformations.[1] The benzyl group can be selectively removed in a later synthetic step, typically via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), to unmask the phenol.

This dual functionality makes this compound a valuable building block in the synthesis of numerous pharmaceutical agents. A notable example is its use in the preparation of selective estrogen receptor modulators (SERMs) and other therapeutic agents where a substituted phenethyl moiety is a key pharmacophore.

Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed using standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will exhibit characteristic signals for the aromatic protons of both the benzyloxy and the phenethyl rings, a singlet for the benzylic methylene protons (-OCH₂-), and two triplets for the ethyl bridge protons (-CH₂CH₂Br).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct resonances for all 15 carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the mass of the molecule, along with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity peaks for M and M+2).

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety recommendations include:

-

Handling in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important intermediate in organic and medicinal chemistry. Its well-defined structure, predictable reactivity, and the dual functionality of a reactive electrophilic center and a stable protecting group make it an invaluable tool for the synthesis of complex molecules, particularly in the development of novel therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the research and development landscape.

References

-

PubChem. 1-(Benzyloxy)-4-bromo-2-ethylbenzene. [Link]

-

PrepChem. Synthesis of 2-Benzyloxy-1-bromo-4-(1,1-dimethylheptyl)benzene. [Link]

Sources

1-(Benzyloxy)-4-(2-bromoethyl)benzene reactivity of the 2-bromoethyl group

An In-Depth Technical Guide to the Reactivity of the 2-Bromoethyl Group in 1-(Benzyloxy)-4-(2-bromoethyl)benzene

Abstract

This compound is a bifunctional synthetic intermediate of significant value in medicinal chemistry and complex molecule synthesis. Its utility is derived from the strategic combination of a stable, yet readily cleavable, benzyloxy protecting group and a highly reactive primary alkyl bromide. This guide provides a comprehensive technical analysis of the reactivity of the 2-bromoethyl moiety. We will explore the mechanistic underpinnings of its primary reaction pathways—nucleophilic substitution (SN2), base-induced elimination (E2), and organometallic transformations—offering field-proven insights into controlling reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.

Introduction: A Synthon of Strategic Importance

In the landscape of organic synthesis, this compound stands out as a key synthon.[1] Its structure is deceptively simple, yet it offers a powerful combination of features:

-

A Reactive Electrophilic Center: The core of its reactivity lies in the 2-bromoethyl group. The carbon atom bonded to the bromine is a primary (1°) alkyl carbon, making it an excellent electrophile. The bromine atom itself is a good leaving group, facilitating bond cleavage.[1]

-

A Protected Phenolic Moiety: The benzyloxy group serves as a robust protecting group for a phenolic hydroxyl function. It remains stable under a wide range of nucleophilic and basic conditions but can be selectively removed in a later synthetic step, typically via catalytic hydrogenation, to unmask the free phenol.[1]

This dual functionality allows for the introduction of the 4-(benzyloxy)phenethyl or, after deprotection, the 4-hydroxyphenethyl (tyramine) scaffold into target molecules with high precision.

The Dichotomy of Reactivity: Substitution vs. Elimination

The primary alkyl bromide structure of this compound dictates that its reactivity is dominated by two competing bimolecular pathways: SN2 (substitution) and E2 (elimination). The choice between these pathways is not arbitrary; it is a direct consequence of the reaction conditions employed. Understanding and controlling these factors is paramount for any successful synthesis utilizing this reagent.

The SN2 Pathway: A Workhorse for C-C and C-Heteroatom Bond Formation

The SN2 mechanism is the most common and synthetically useful reaction pathway for this compound.[1][2] Due to the minimal steric hindrance at the primary carbon and the high instability of the alternative primary carbocation, the SN1 pathway is strongly disfavored.[3][4]

Mechanism: The SN2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside (180° opposite the bromine leaving group).[2] This backside attack leads to an inversion of stereochemistry at the reaction center and a transition state where both the nucleophile and the leaving group are partially bonded to the carbon.[2][5] The reaction rate is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics).[6][7]

Caption: The concerted SN2 mechanism.

Factors Favoring SN2:

-

Nucleophile: Strong, unhindered nucleophiles are ideal. Examples include CN⁻, N₃⁻, RS⁻, I⁻, and alkoxides (RO⁻).[2][6]

-

Solvent: Polar aprotic solvents such as acetone, DMF, or DMSO are preferred. These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.[3][6]

-

Temperature: Lower to moderate temperatures generally favor substitution over the competing elimination reaction, which has a higher activation energy.

The E2 Pathway: Synthesis of Vinyl Aromatics

When this compound is treated with a strong, sterically hindered base, the E2 elimination pathway can dominate, leading to the formation of 1-(benzyloxy)-4-vinylbenzene.[2]

Mechanism: Like the SN2 reaction, the E2 mechanism is a single, concerted step. The base abstracts a proton from the β-carbon (the carbon adjacent to the one bearing the bromine) while simultaneously, the C-Br bond breaks and a π-bond forms between the α and β carbons.[8][9] This mechanism has a strict stereochemical requirement: the β-hydrogen and the bromine leaving group must be in an anti-periplanar conformation. The reaction rate is dependent on the concentration of both the substrate and the base (second-order kinetics).[8]

Caption: Decision workflow for SN2 vs. E2 pathways.

Organometallic Reactivity: Grignard Reagent Formation

Beyond substitution and elimination, the 2-bromoethyl group can be converted into a potent carbon nucleophile via the formation of a Grignard reagent. [2] Reaction: Treatment with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) inserts magnesium into the C-Br bond. [10][11] Ar-CH₂CH₂-Br + Mg → Ar-CH₂CH₂-MgBr

Critical Considerations:

-

Anhydrous Conditions: Grignard reagents are extremely strong bases and will be instantly quenched by protic sources, including water, alcohols, or even atmospheric moisture. All glassware must be flame-dried, and anhydrous solvents are mandatory. [10][12]* Initiation: The reaction can sometimes be difficult to initiate due to a passivating oxide layer on the magnesium. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help activate the magnesium surface. [10][12] The resulting Grignard reagent, (2-(4-(benzyloxy)phenyl)ethyl)magnesium bromide, is a powerful tool for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, esters, and CO₂. [2][10]

Field-Proven Experimental Protocols

The following protocols are self-validating systems, designed to ensure reproducibility and high yield by explaining the causality behind each step.

Protocol: SN2 Synthesis of 1-(Benzyloxy)-4-(2-azidoethyl)benzene

This protocol demonstrates a typical SN2 reaction, a key step in synthesizing compounds for "click chemistry." [2]

Caption: Experimental workflow for SN2 azidation.

Methodology:

-

Flask Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

-

Reagent Addition: Add sodium azide (NaN₃, 1.5 eq). Causality: Using a slight excess of the nucleophile ensures the reaction goes to completion. Add anhydrous N,N-dimethylformamide (DMF) to create a ~0.5 M solution. Causality: DMF is a polar aprotic solvent that enhances the reactivity of the azide nucleophile.

-

Reaction Execution: Heat the mixture in an oil bath to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has disappeared (typically 4-6 hours).

-

Aqueous Work-up: Allow the reaction to cool to room temperature. Pour the mixture into a separatory funnel containing deionized water (approx. 5x the volume of DMF). Causality: This step quenches the reaction and separates the water-soluble DMF and excess azide from the organic product.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated aqueous NaCl (brine). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude oil via flash column chromatography on silica gel to obtain the pure 1-(benzyloxy)-4-(2-azidoethyl)benzene.

Protocol: E2 Synthesis of 1-(Benzyloxy)-4-vinylbenzene

This protocol is optimized to favor the elimination pathway.

Methodology:

-

Flask Preparation: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add potassium tert-butoxide (KOtBu, 2.0 eq). Causality: A strong, bulky base is used in excess to drive the E2 reaction.

-

Solvent and Substrate Addition: Add anhydrous tetrahydrofuran (THF). Cool the resulting slurry to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in THF dropwise over 30 minutes. Causality: Slow addition at low temperature helps control the exothermic reaction.

-

Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC for the consumption of the starting material.

-

Quenching and Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer to a separatory funnel and add water.

-

Extraction and Purification: Extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Final Purification: The resulting crude product can be purified by column chromatography to yield pure 1-(benzyloxy)-4-vinylbenzene.

Conclusion

The 2-bromoethyl group of this compound is a versatile reactive handle whose fate is dictated by carefully chosen experimental conditions. As a primary alkyl halide, its chemistry is a classic textbook case of the competition between SN2 and E2 pathways. By leveraging strong, unhindered nucleophiles in polar aprotic solvents, chemists can reliably access a wide array of substituted products. Conversely, the use of strong, sterically demanding bases pushes the reaction towards elimination, providing a route to valuable vinylbenzene derivatives. Furthermore, its conversion to a Grignard reagent opens the door to a host of carbon-carbon bond-forming reactions. A thorough understanding of these competing mechanisms and the factors that control them is essential for any scientist aiming to effectively incorporate this powerful building block into a synthetic strategy.

References

-

Bloom Tech. (2024, December 14). What are common reactions involving (2-Bromoethyl)benzene? Retrieved from [Link]

-

Pharmaguideline. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Retrieved from [Link]

-

University of Wisconsin-Madison Chemistry Department. (n.d.). The Grignard Reaction. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). The Williamson ether synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

Aakash Institute. (n.d.). Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Benzyloxy-1-bromo-4-(1,1-dimethylheptyl)benzene. Retrieved from [Link]

-

Khan Academy. (n.d.). Sn1 vs Sn2: Summary. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism. Retrieved from [Link]

-

Chegg.com. (2021, March 29). Solved Lab. Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Benzylic Grignard reagent. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 11.7: Elimination Reactions- Zaitsev's Rule. Retrieved from [Link]

-

Medium. (2024, May 7). (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. Retrieved from [Link]

-

Master Organic Chemistry. (2018, September 17). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]

-

ResearchGate. (2023, July 18). (PDF) The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Grignard Reaction - Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]

-

YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

-

ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Retrieved from [Link]

-

YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

-

NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Elimination of hydrogen bromide from bromoalkanes. Retrieved from [Link]

- Google Patents. (n.d.). US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

PLOS. (n.d.). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. Retrieved from [Link]

-

Master Organic Chemistry. (2012, September 12). Two Elimination Reaction Patterns. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]

- 7. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. community.wvu.edu [community.wvu.edu]

- 11. d.web.umkc.edu [d.web.umkc.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

1-(Benzyloxy)-4-(2-bromoethyl)benzene as a synthon in organic synthesis

An In-Depth Technical Guide to 1-(Benzyloxy)-4-(2-bromoethyl)benzene as a Synthon in Organic Synthesis

Abstract

This compound is a highly versatile and valuable bifunctional synthon in modern organic synthesis. Its strategic importance stems from the orthogonal reactivity of its two key moieties: a stable benzyl ether that serves as a robust protecting group for a phenolic hydroxyl, and a primary alkyl bromide that acts as a potent electrophile for carbon-carbon and carbon-heteroatom bond formation. This guide provides a comprehensive technical overview of this reagent, detailing its synthesis, core reactivity, and mechanistic underpinnings. We explore its critical role in the construction of complex molecular architectures, with a particular focus on its application in the development of pharmacologically active agents, including N-substituted phenethylamines. Detailed, field-proven experimental protocols are provided to enable researchers, scientists, and drug development professionals to effectively leverage this synthon in their synthetic campaigns.

Introduction: A Synthon of Strategic Importance

In the intricate field of multi-step organic synthesis, the concept of the synthon—a conceptual unit that facilitates the formation of a specific chemical bond—is paramount.[1] this compound embodies this concept perfectly. It serves as a practical and efficient precursor to the 4-(benzyloxy)phenethyl moiety, a common structural motif in medicinal chemistry and natural product synthesis.[2][3]

The molecule's utility is rooted in its dual-functionality:

-

The Electrophilic Bromoethyl Group: The primary alkyl bromide is an excellent electrophile, highly susceptible to nucleophilic substitution reactions (SN2) with a wide range of nucleophiles.[1] This allows for the straightforward introduction of the phenethyl framework into a target molecule.

-

The Benzyloxy Protecting Group: The benzyl ether is a widely used protecting group for phenols due to its stability across a broad spectrum of reaction conditions, including acidic, basic, and many oxidative/reductive environments.[1] Crucially, it can be selectively removed under mild conditions, typically via catalytic hydrogenation, to unveil the free phenol at a later stage in a synthetic sequence.[1]

This combination allows chemists to perform modifications on other parts of a molecule without affecting the latent phenolic hydroxyl, which can then be deprotected to yield the final target or to participate in subsequent reactions.

Physicochemical and Spectroscopic Data

A summary of the key physical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₁₅H₁₅BrO |

| Molecular Weight | 291.18 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 48-52 °C |

| Boiling Point | ~170 °C / 0.5 mmHg |

| CAS Number | 52446-52-3 |

Spectroscopic Characterization (Expected):

-

¹H NMR (CDCl₃): Signals for the benzyloxy methylene protons (O-CH₂) typically appear as a singlet around δ 5.0 ppm. The aromatic protons of the benzyl group and the benzene ring will appear in the δ 6.8-7.5 ppm region. The ethyl bridge protons will present as two triplets: one for the benzylic CH₂ (Ar-CH₂) around δ 3.1 ppm and one for the bromine-bearing CH₂ (CH₂-Br) around δ 3.5 ppm.

-

¹³C NMR (CDCl₃): Expect signals for the benzyloxy methylene carbon around 70 ppm, the ethyl bridge carbons at ~33 ppm (Ar-CH₂) and ~39 ppm (CH₂-Br), and a series of aromatic signals between 115 and 160 ppm.

Synthesis of the Synthon

The most common and reliable synthesis of this compound is a two-step process starting from 4-hydroxyphenethyl alcohol (tyrosol).[1] This approach ensures high yields and purity.

Caption: Synthetic pathway to this compound.

Causality Behind Experimental Choices:

-

Step 1 (Benzylation): The phenolic hydroxyl of tyrosol is weakly acidic. A mild base like potassium carbonate (K₂CO₃) is sufficient to deprotonate it, forming a phenoxide nucleophile. This phenoxide then attacks the electrophilic benzyl bromide in a classic Williamson ether synthesis. Acetone is a common polar aprotic solvent that facilitates this SN2 reaction.

-

Step 2 (Bromination): The primary alcohol of the intermediate is converted to a bromide. While reagents like PBr₃ are effective, the Appel reaction (using carbon tetrabromide and triphenylphosphine) is often preferred as it proceeds under milder conditions, minimizing potential side reactions.

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of its primary alkyl bromide.

Nucleophilic Substitution (SN2) Reactions

The carbon atom bonded to the bromine is a primary carbon, making it an ideal substrate for SN2 reactions.[1] Steric hindrance is minimal, and the formation of a primary carbocation required for an SN1 pathway is highly unfavorable.[1] The reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon from the backside, displacing the bromide leaving group and resulting in an inversion of stereochemistry if the center were chiral.[1]

Caption: General SN2 mechanism with the synthon.

This reactivity allows for the facile formation of bonds with a variety of nucleophiles:

-

N-Alkylation: Primary and secondary amines readily displace the bromide to form the corresponding phenethylamines, a cornerstone of many pharmaceutical compounds.[4][5]

-

O-Alkylation: Alcohols and phenols (as alkoxides/phenoxides) can be used to form ethers.

-

S-Alkylation: Thiols are excellent nucleophiles and react efficiently to produce thioethers.

-

C-Alkylation: Carbanions, such as those derived from malonic esters or organometallic reagents, can be used to extend the carbon chain.

The Benzyl Protecting Group

The benzyloxy group serves as a stable placeholder for a phenol. Its key advantage is its selective removal under conditions that often leave other functional groups intact. The most common method is catalytic hydrogenation.

-

Deprotection Mechanism: The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas (H₂). The benzyl C-O bond is hydrogenolyzed, releasing the free phenol and toluene as a byproduct. This method is clean, high-yielding, and mild.[1]

Caveat: This deprotection strategy is not compatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or nitro groups. In such cases, alternative deprotection methods or a different protecting group strategy would be required.

Application Profile: Synthesis of Bioactive Phenethylamines

A prominent application of this compound is in the synthesis of N-substituted phenethylamines, a class of compounds with significant pharmacological activity, particularly as agonists or antagonists for serotonin (5-HT) receptors.[4][5] The synthon provides a direct route to introduce the protected 4-hydroxyphenethyl scaffold.

The following workflow illustrates the synthesis of an N-benzyl-4-hydroxyphenethylamine derivative, a precursor to potent 5-HT₂ₐ agonists.[4]

Caption: Workflow for synthesizing a key pharmaceutical scaffold.

This strategy is crucial in drug development, as the final phenolic hydroxyl is often a key pharmacophore for receptor binding. The benzyloxy group allows for the construction of the core amine structure without interference from the acidic phenol.[1][3]

Experimental Protocols

The following protocols are representative procedures and should be adapted and optimized based on specific substrates and laboratory conditions.

Protocol 1: Synthesis of this compound

Step A: Synthesis of 4-(Benzyloxy)phenethyl alcohol

-

To a solution of 4-hydroxyphenethyl alcohol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq).

-

Stir the suspension vigorously and add benzyl bromide (1.1 eq) dropwise.

-

Heat the mixture to reflux and maintain for 12-16 hours, monitoring by TLC.

-

After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude product, which can be purified by flash chromatography.

Step B: Synthesis of this compound

-

Dissolve 4-(benzyloxy)phenethyl alcohol (1.0 eq) and carbon tetrabromide (CBr₄, 1.5 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triphenylphosphine (PPh₃, 1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the starting material.

-

Concentrate the reaction mixture and purify directly by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to afford the title compound as a solid.[6]

Protocol 2: N-Alkylation with a Primary Amine

-

Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

-

Add the desired primary amine (e.g., benzylamine, 1.2 eq) followed by a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq) or K₂CO₃ (2.0 eq).

-

Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.

-

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts, dry over Na₂SO₄, concentrate, and purify by chromatography to yield the N-alkylated product.

Protocol 3: Debenzylation to Unveil the Phenol

-

Dissolve the benzylated compound (1.0 eq) in a solvent such as ethanol, methanol, or ethyl acetate.

-

Add palladium on activated carbon (Pd/C, 10% w/w, ~0.05 eq).

-

Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

-

Stir the suspension vigorously at room temperature for 4-8 hours.

-

Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Rinse the pad with the reaction solvent and concentrate the combined filtrates to obtain the deprotected phenolic product.

Conclusion and Future Outlook

This compound has cemented its status as an indispensable synthon for the synthesis of molecules containing the 4-hydroxyphenethyl substructure. Its predictable reactivity, stability, and the reliability of the associated protection/deprotection protocols make it a first-choice reagent for complex synthetic challenges. Its primary utility in the construction of phenethylamine-based neurochemical ligands continues to drive its demand in the pharmaceutical industry.[4][5]

Future applications may see its use expand into materials science, where the phenethyl moiety could be incorporated into polymers or functional materials.[1] The subsequent deprotection of the phenol would offer a site for cross-linking, surface modification, or the attachment of biomolecules. As computational tools for designing novel derivatives with specific biological or material properties become more powerful, the demand for versatile and reliable synthons like this compound is poised to grow.[1]

References

-

PubChem. (n.d.). 1-(Benzyloxy)-4-bromo-2-ethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Benzyloxy)-4-bromo-2-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Brandt, S. D., et al. (2018). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 9(6), 1232–1242. Retrieved from [Link]

-

Jensen, A. A., et al. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry, 23(4), 654-661. Retrieved from [Link]

-

Clutch Prep. (n.d.). Organic Chemistry: Benzylic And Aromatic Reactions Of Substituted Benzene. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). CN103641724A - Synthetic method of phenylethylamine.

-

Chemistry LibreTexts. (2021, October 30). Reactions at the Benzylic Position. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 17: Reactions of Aromatic Compounds. Retrieved from [Link]

-

Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of (2-Bromoethyl)benzene in Industrial Chemistry. Retrieved from [Link]

-

PLOS ONE. (2018). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE 13(9): e0201334. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, October 30). Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

Dou, X., et al. (2020). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. ACS Omega, 5(29), 18056–18070. Retrieved from [Link]

-

Clark, J. (n.d.). The Friedel-Crafts Alkylation of Benzene. Chemguide. Retrieved from [Link]

-

Scientific Reports. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12, 22438. Retrieved from [Link]

-

ResearchGate. (2006). Modern Friedel – Crafts Chemistry part 27 Alkylation of Benzene with 1-Benzyl-, and 1-Phenylcyclohexanols in the Presence of H2SO4 and AlCl3CH3NO2 Catalysts. Indian Journal of Chemistry, 83, 1018-1022. Retrieved from [Link]

-

Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490–5493. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

-

Organic Syntheses. (n.d.). Synthesis of Polyynes by in situ Desilylative Bromination and Palladium-Catalyzed Coupling. Retrieved from [Link]

-

U.S. Food & Drug Administration. (2023, July 24). FDA alerts drug manufacturers to the risk of benzene contamination in certain drugs. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

A Technical Guide to the Stability and Strategic Application of the Benzyloxy Protecting Group in 1-(Benzyloxy)-4-(2-bromoethyl)benzene

Abstract

This technical guide provides an in-depth analysis of the benzyloxy protecting group's stability as it pertains to the bifunctional synthon, 1-(benzyloxy)-4-(2-bromoethyl)benzene. This molecule is of significant interest to researchers in medicinal chemistry and materials science, serving as a valuable building block that incorporates a protected phenolic hydroxyl group and a reactive primary alkyl bromide.[1] This document delineates the chemical behavior of the benzyl ether under a wide array of synthetic conditions, focusing on its stability during nucleophilic substitution reactions at the bromoethyl moiety and the specific conditions required for its selective cleavage. We will explore the causality behind protocol choices, discuss orthogonal strategies, and provide detailed, field-proven methodologies for its use. The aim is to equip researchers, scientists, and drug development professionals with the authoritative knowledge required to strategically and effectively employ this versatile intermediate in complex synthetic pathways.

Introduction: A Synthon of Duality

In the landscape of multistep organic synthesis, the efficiency of a synthetic route often hinges on the strategic use of bifunctional intermediates. This compound is a prime example of such a synthon. It offers two distinct points of reactivity:

-

An Electrophilic Handle: The primary 2-bromoethyl group is an excellent electrophile, highly susceptible to SN2 reactions with a wide range of nucleophiles.[1] This allows for the facile introduction of the protected phenethyl scaffold into larger molecular frameworks.

-

A Protected Nucleophile: The phenolic oxygen is masked as a benzyl (Bn) ether. The benzyloxy group is one of the most widely used protecting groups for hydroxyl functions, prized for its general robustness across a spectrum of reaction conditions, including acidic, basic, and many oxidative/reductive environments.[2][3][4]

This dual nature allows for a synthetic strategy wherein the bromoethyl group is first elaborated, followed by the eventual deprotection of the phenolic hydroxyl at a later, strategic stage.[1] Understanding the precise stability limits of the benzyloxy group is therefore paramount to prevent its premature cleavage and ensure the success of the synthetic campaign.

Section 1: General Stability Profile of the Benzyloxy Group

The benzyl ether linkage is known for its high stability, a key reason for its widespread adoption in organic synthesis.[2][3] This stability is not absolute, however, and is best understood by examining its behavior under different classes of reaction conditions.

| Condition Type | Reagent/Environment | Stability of Benzyloxy Group | Rationale & Commentary |

| Basic Conditions | NaOH, KOH, NaH, K₂CO₃, LiOH | Highly Stable | The ether linkage is inert to bases, making it fully compatible with reactions requiring strong bases, such as Williamson ether synthesis or saponification of esters.[2][5] |

| Acidic Conditions | Dilute HCl, H₂SO₄ (aq.), Acetic Acid | Generally Stable | Unlike acetals or silyl ethers, benzyl ethers are robust at lower pH.[5] Cleavage is possible but requires very strong acids (e.g., HBr, BBr₃), which are typically not employed for routine deprotection.[6] |

| Nucleophiles | Amines, Azides, Cyanides, Thiolates, Carbanions | Highly Stable | The benzyloxy group is non-electrophilic and does not react with common nucleophiles used in SN2 displacements on the bromoethyl moiety. |

| Standard Oxidants | PCC, PDC, MnO₂ | Generally Stable | Stable to many common oxidizing agents used for alcohol oxidation. However, it is susceptible to specific oxidative cleavage reagents (see Section 2). |

| Standard Reductants | NaBH₄, LiAlH₄ | Highly Stable | The ether bond is not reduced by common hydride reagents, allowing for the reduction of ketones, aldehydes, or esters elsewhere in the molecule. |

Section 2: Strategic Cleavage of the Benzyloxy Group

The utility of a protecting group is defined as much by its stability as by the conditions required for its removal. The benzyl ether offers several reliable deprotection methods, the choice of which depends on the functional groups present in the elaborated molecule.

Catalytic Hydrogenolysis

This is the most common, mild, and high-yielding method for benzyl ether cleavage.[7][8] The reaction involves the hydrogen-mediated cleavage of the benzylic C-O bond over a metal catalyst.

-

Mechanism: The substrate and hydrogen adsorb onto the catalyst surface, leading to the cleavage of the benzylic ether bond and the formation of the deprotected phenol and toluene as a volatile, easily removable byproduct.[8][9]

-

Catalysts: Palladium on carbon (Pd/C) is the most widely used catalyst.[2][10] For substrates where the amine functionality may poison the catalyst, Pearlman's catalyst (Pd(OH)₂/C) is often more effective.[10]

-

Hydrogen Source: The reaction can be performed with hydrogen gas (H₂), typically under atmospheric pressure (balloon) or higher, or via catalytic transfer hydrogenation (CTH) using a hydrogen donor like ammonium formate, cyclohexene, or 1,4-cyclohexadiene.[6][9] CTH is often advantageous as it avoids the need for handling flammable hydrogen gas.[9]

Causality: The choice of hydrogenolysis is driven by its exceptional mildness and chemoselectivity. It proceeds under neutral conditions, preserving most other functional groups like esters and amides. However, a critical consideration for any derivative of this compound is the potential for concurrent reduction of other functionalities, such as alkenes, alkynes, nitro groups, or even the bromine atom itself if it remains in the molecule.[5]

Oxidative Cleavage

While less common for simple benzyl ethers compared to their electron-rich counterparts like the p-methoxybenzyl (PMB) ether, oxidative cleavage is a viable orthogonal strategy.[6]

-

Mechanism: The reaction is believed to proceed via a hydride abstraction from the benzylic carbon, forming a stabilized benzylic cation.[11][12] This intermediate is then trapped by water to form a hemiacetal, which collapses to the deprotected alcohol and benzaldehyde.[11]

-

Reagents:

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): While highly effective for PMB ethers, DDQ reacts much more slowly with unsubstituted benzyl ethers.[13] Forcing conditions or photoirradiation may be required to achieve reasonable yields.[6][14] This rate difference is the basis for orthogonal deprotection strategies.[13][15]

-

Oxoammonium Salts: Reagents like 4-acetamido-TEMPO tetrafluoroborate can cleave benzylic ethers at room temperature.[11][12]

-

Causality: Oxidative cleavage is chosen when the molecule contains functional groups that are sensitive to reduction (e.g., alkenes, alkynes). This provides a truly orthogonal deprotection pathway to hydrogenolysis.

Dissolving Metal Reduction

-

Reagents: Sodium or lithium in liquid ammonia (Birch reduction conditions) can effectively cleave benzyl ethers.[5]

-

Causality: This method is powerful but harsh and generally less chemoselective than hydrogenolysis. It is typically reserved for robust substrates where other methods have failed. It will also reduce the aromatic ring unless carefully controlled.

Section 3: Orthogonal Stability & Synthetic Strategy

The core utility of this compound lies in the orthogonal stability of its two key functional groups. The benzyloxy group is stable under the conditions required to react the bromoethyl group.

Caption: Synthetic workflow using the title compound.

Section 4: Experimental Protocols

The following protocols are provided as validated, trustworthy starting points for synthetic planning. Researchers should always monitor reactions by an appropriate method (e.g., TLC, LC-MS).

Protocol 1: Nucleophilic Substitution on the Bromoethyl Moiety

Objective: To demonstrate the stability of the benzyloxy group during a typical SN2 reaction.

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), potassium carbonate (2.0 eq), and the desired nucleophile (e.g., morpholine, 1.2 eq).

-

Solvent: Add anhydrous N,N-Dimethylformamide (DMF) to create a ~0.2 M solution.

-

Reaction: Stir the mixture vigorously at 60-80 °C. Monitor the disappearance of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). Reactions are typically complete within 4-12 hours.

-

Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Deprotection by Catalytic Hydrogenolysis

Objective: To cleave the benzyl ether protecting group under mild, reductive conditions.

-

Setup: Dissolve the benzyl-protected substrate (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[2]

-

Catalyst: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate) under an inert atmosphere.[2][10]

-

Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a positive pressure of hydrogen (a balloon is sufficient for most lab-scale reactions).

-

Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction by TLC until the starting material is fully consumed.

-

Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, which is often pure enough for subsequent steps.

Caption: Mechanism of catalytic hydrogenolysis.

Conclusion

This compound is a strategically valuable building block due to the robust and reliable nature of its benzyloxy protecting group. This group exhibits excellent stability towards the basic and nucleophilic conditions required for the elaboration of the bromoethyl side chain. Its selective removal can be achieved under exceptionally mild conditions via catalytic hydrogenolysis, or alternatively, through oxidative methods, providing crucial flexibility for orthogonal synthetic strategies.[4][15] A thorough understanding of these stability and reactivity profiles, as detailed in this guide, empowers chemists to design more efficient and elegant synthetic pathways for the construction of complex target molecules.

References

-

Pieber, B., & Seeberger, P. H. (2016). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504. Available at: [Link]

-

Boons, G. J., & Hale, K. J. (2000). Facile Oxidative Cleavage of 4-O-Benzyl Ethers in Rhamno and Mannopyranosides with Dichlorodicyanoquinone. Organic Letters, 2(19), 2999–3001. Available at: [Link]

- BenchChem Technical Support Team. (2025). A Researcher's Guide to Orthogonal Protecting Group Strategies Involving Benzyl Ethers. BenchChem.

-

Bailey, W. F., et al. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. ACS Publications. Available at: [Link]

- BenchChem Technical Support Team. (2025). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups. BenchChem.

-

O'Brien, A. G., et al. (2019). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. Available at: [Link]

- Ambeed. (n.d.). Hydrogenolysis of Benzyl Ether. Ambeed.com.

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]

-

Perosa, A., Tundo, P., & Zinovyev, S. (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry, 4, 508-511. Available at: [Link]

- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Hydrogenolysis for Benzyl Group Removal. BenchChem.

- University of Windsor. (n.d.). Alcohol Protecting Groups.

- ACS GCI Pharmaceutical Roundtable. (2026). Hydrogenolysis Reagent Guide. ACS GCI.

- Demchenko, A. V. (Ed.). (2017). Orthogonal protecting group strategies in carbohydrate chemistry.

-

Stevens, E. (2018). benzyl ether cleavage. YouTube. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. uwindsor.ca [uwindsor.ca]

- 6. Benzyl Ethers [organic-chemistry.org]

- 7. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]

- 8. youtube.com [youtube.com]

- 9. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Data for 1-(Benzyloxy)-4-(2-bromoethyl)benzene: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(benzyloxy)-4-(2-bromoethyl)benzene, a key intermediate in pharmaceutical and materials science research. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental principles of spectroscopy and supported by comparative data from related chemical structures. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule consists of a 1,4-disubstituted benzene ring, an ether linkage to a benzyl group, and a bromoethyl side chain. Each of these components contributes characteristic signals in NMR, IR, and MS analyses, allowing for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a standard solvent such as deuterochloroform (CDCl₃) is expected to show distinct signals for the aromatic protons of both the phenyl and benzyl groups, as well as the methylene protons of the bromoethyl and benzyloxy moieties.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.45 - 7.30 | Multiplet | 5H | Phenyl protons of the benzyl group |

| 7.15 | Doublet (d) | 2H | Aromatic protons ortho to the bromoethyl group |

| 6.90 | Doublet (d) | 2H | Aromatic protons ortho to the benzyloxy group |

| 5.05 | Singlet (s) | 2H | Methylene protons of the benzyloxy group (-O-CH₂-Ph) |

| 3.55 | Triplet (t) | 2H | Methylene protons adjacent to the bromine atom (-CH₂-Br) |

| 3.10 | Triplet (t) | 2H | Methylene protons adjacent to the aromatic ring (Ar-CH₂-) |

Expertise & Experience: The downfield shift of the phenyl protons of the benzyl group (7.45 - 7.30 ppm) is due to the deshielding effect of the aromatic ring current. The two doublets at 7.15 and 6.90 ppm are characteristic of a 1,4-disubstituted benzene ring, with the protons ortho to the more electron-withdrawing bromoethyl group appearing further downfield. The singlet at 5.05 ppm is a classic signature of the benzylic methylene protons. The two triplets at 3.55 and 3.10 ppm arise from the coupling of the adjacent methylene groups in the bromoethyl chain.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 158.0 | Quaternary carbon of the 1,4-disubstituted ring attached to the oxygen |

| 137.0 | Quaternary carbon of the benzyl group attached to the methylene |

| 131.0 | Quaternary carbon of the 1,4-disubstituted ring attached to the ethyl group |

| 130.0 | Aromatic CH carbons ortho to the bromoethyl group |

| 128.5 | Aromatic CH carbons of the benzyl group (meta) |

| 128.0 | Aromatic CH carbon of the benzyl group (para) |

| 127.5 | Aromatic CH carbons of the benzyl group (ortho) |

| 115.0 | Aromatic CH carbons ortho to the benzyloxy group |

| 70.0 | Methylene carbon of the benzyloxy group (-O-CH₂-Ph) |

| 39.0 | Methylene carbon adjacent to the aromatic ring (Ar-CH₂-) |

| 33.0 | Methylene carbon adjacent to the bromine atom (-CH₂-Br) |

Expertise & Experience: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electronegative oxygen of the benzyloxy group is the most downfield (158.0 ppm). The "heavy atom effect" of bromine can cause a slight upfield shift for the attached carbon compared to what would be expected based on electronegativity alone[1].

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Co-add 16 scans for a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence with a spectral width of 250 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. Co-add 1024 scans.

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum.

Trustworthiness: This protocol ensures the acquisition of a high-resolution spectrum with accurate integration and chemical shift determination. The use of a high-field instrument and an appropriate number of scans enhances sensitivity and resolution.

Visualization of Molecular Structure and Proton Assignments

Caption: Molecular structure with proton assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3100 - 3000 | Medium | Aromatic C-H | Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H | Stretch |

| 1610, 1510, 1450 | Medium-Strong | Aromatic C=C | Stretch |

| 1240 | Strong | Aryl-O | Asymmetric Stretch |

| 1040 | Medium | C-O | Symmetric Stretch |

| 690, 740 | Strong | Aromatic C-H | Out-of-plane bend (monosubstituted benzyl) |

| 820 | Strong | Aromatic C-H | Out-of-plane bend (1,4-disubstituted) |

| 650 - 550 | Medium | C-Br | Stretch |

Expertise & Experience: The presence of both aromatic and aliphatic C-H stretching vibrations confirms the mixed nature of the molecule. The strong absorption around 1240 cm⁻¹ is a key indicator of the aryl ether linkage. The out-of-plane bending vibrations in the fingerprint region are highly diagnostic for the substitution patterns of the aromatic rings[2].

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is recommended. Grind a small amount of the sample with dry KBr powder and press it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or the empty sample holder.

Trustworthiness: This standard protocol ensures a spectrum free from atmospheric interference (water and CO₂) and provides clear, interpretable data on the vibrational modes of the molecule.

Visualization of IR Spectroscopy Workflow

Caption: Workflow for IR spectrum acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio), which will result in M and M+2 peaks for all bromine-containing fragments[3][4].

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 290/292 | [M]⁺ (Molecular Ion) |

| 211 | [M - Br]⁺ |

| 199/201 | [M - C₇H₇]⁺ |

| 181 | [M - Br - C₂H₄]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Expertise & Experience: The most prominent fragmentation pathways are expected to be the cleavage of the C-Br bond and the benzylic C-O bond. The formation of the tropylium ion at m/z 91 is a very common and stable fragment for compounds containing a benzyl group[5]. The loss of a bromine radical to give a fragment at m/z 211 is also a highly probable event[6].

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Analyze the ions using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: Detect the ions and generate a mass spectrum.

Trustworthiness: This protocol is a standard method for obtaining reproducible mass spectra of organic compounds, allowing for comparison with spectral libraries and confirmation of the fragmentation patterns.

Visualization of a Plausible Fragmentation Pathway

Caption: A simplified fragmentation pathway.

Conclusion

The predicted spectroscopic data presented in this guide provide a comprehensive framework for the structural characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides complementary information that, when analyzed together, allows for an unambiguous confirmation of the molecule's identity. The experimental protocols outlined herein represent standard, reliable methods for obtaining high-quality spectroscopic data for this and similar compounds.

References

-

PubMed. (n.d.). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Retrieved from [Link]

-

ACS Publications. (n.d.). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (1994). Siteselective fragmentation in coreexcited bromochloroalkanes [Br(CH2)nCl]. Retrieved from [Link]

-

Consensus. (2013). Gas-phase fragmentation of the protonated benzyl ester of proline: intramolecular electrophilic substitution versus hydride transfer. Retrieved from [Link]

-

YouTube. (2022). mass spectrum & fragmentation of 1-bromobutane. Retrieved from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). The Mass Spectrometry of para-Substituted Benzyl Nitrates. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for -. Retrieved from [Link]

-

NIST. (n.d.). 2'-Benzyloxyacetophenone. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

YouTube. (2022). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...?. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromoethylbenzene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

NMRium. (n.d.). Predict - NMRium demo. Retrieved from [Link]

-

Reddit. (2014). IR Spectrum of Benzyl Alcohol(?) : r/chemhelp. Retrieved from [Link]

-

ResearchGate. (n.d.). a Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl.... Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-(Benzyloxy)-4-(2-bromoethyl)benzene in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(benzyloxy)-4-(2-bromoethyl)benzene, a key synthon in organic chemistry.[1] Given the absence of extensive published quantitative solubility data for this specific compound, this document emphasizes predictive logic based on physicochemical properties and provides a robust, step-by-step experimental protocol for accurate solubility determination. The guide is designed for researchers, chemists, and drug development professionals who require precise solubility data for reaction design, process optimization, purification, and formulation.

Introduction: The Importance of Solubility Profiling

This compound is a valuable chemical intermediate, primarily utilized for its reactive 2-bromoethyl group which serves as an excellent electrophile for introducing the 4-(benzyloxy)phenethyl moiety into more complex molecules.[1] Understanding the solubility of this compound is not merely an academic exercise; it is a critical parameter that dictates its practical application. Key processes influenced by solubility include:

-

Reaction Kinetics: The rate and efficiency of a reaction often depend on the concentration of reactants in the solution.

-

Purification: Techniques such as recrystallization and chromatography are fundamentally reliant on differential solubility between the target compound and impurities.

-

Process Scale-Up: Predicting how a compound will behave in larger volumes of solvent is crucial for industrial applications.

-

Formulation: In pharmaceutical development, solubility is a primary determinant of a drug's bioavailability.[2]

This guide will first deduce the expected solubility profile of the target molecule by analyzing its structural components. It will then provide a detailed experimental methodology for quantitatively measuring its solubility in a range of common organic solvents.

Physicochemical & Structural Analysis

Before any experimental work, a thorough analysis of the molecule's structure provides a strong basis for predicting its solubility. The fundamental principle governing solubility is "like dissolves like," which posits that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.[3]

Compound Structure: this compound Molecular Weight: 291.18 g/mol [1] Key Structural Features:

-

Aromatic Rings: Two benzene rings (one from the benzyl group, one from the phenethyl core) contribute significant nonpolar, hydrophobic character. Aromatic ethers are generally less polar and less soluble in water than their aliphatic counterparts.[4][5]

-

Ether Linkage (-O-): The ether group introduces a slight polarity due to the electronegativity of the oxygen atom, creating a net dipole moment.[6][7] However, it cannot act as a hydrogen bond donor, limiting its interaction with protic solvents. It can, however, act as a hydrogen bond acceptor with solvents like water.[6][8]

-

Bromoethyl Group (-CH₂CH₂Br): The carbon-bromine bond is polar, adding a moderately polar site to the molecule. The bromine atom is also a good leaving group, which is central to the compound's reactivity.[1]

Overall Polarity Assessment: The molecule is predominantly nonpolar and hydrophobic due to the large surface area of the two aromatic rings. The ether and bromoethyl functionalities introduce localized regions of moderate polarity. This structure suggests that this compound will be most soluble in nonpolar to moderately polar aprotic organic solvents and will have very low solubility in highly polar, protic solvents like water.

Theoretical Solubility Prediction

Based on the structural analysis, we can predict the solubility behavior across a spectrum of common laboratory solvents. The following table categorizes solvents by their polarity index (P') and provides an expected solubility trend for this compound.[9][10][11]

| Solvent Class | Solvent | Polarity Index (P')[9][10][12] | Predicted Solubility | Rationale |